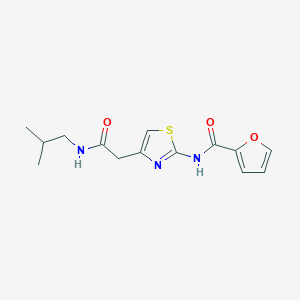
N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide” contains several functional groups including a thiazole ring, a furan ring, and a carboxamide group. The thiazole ring is a five-membered ring containing nitrogen and sulfur atoms . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The carboxamide group consists of a carbonyl (C=O) and an amine (NH2) group attached to the same carbon atom.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors containing the thiazole and furan rings. The exact method would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and furan rings, along with the carboxamide group. The aromaticity of the rings would allow for delocalization of π electrons, contributing to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole-based compounds, including the one , have been found to exhibit significant antimicrobial activity . They have been effective against both Gram-positive and Gram-negative bacteria, as well as fungal species .
Anticancer Activity
These compounds have also shown promising results in the field of oncology . They have been used in the treatment of various types of cancer, including breast cancer .
Antidiabetic Activity
Thiazole derivatives have been found to exhibit antidiabetic properties . They have been used in the treatment of diabetes, a chronic disease affecting millions worldwide.
Anti-inflammatory Activity
These compounds have been used for their anti-inflammatory properties . They can help reduce inflammation in the body, which is beneficial in the treatment of diseases such as arthritis.
Anti-Alzheimer’s Activity
Thiazole-based compounds have been studied for their potential use in the treatment of Alzheimer’s disease . Alzheimer’s is a neurodegenerative disease that affects memory and cognitive function.
Antioxidant Activity
Thiazole derivatives have been found to possess antioxidant properties . Antioxidants help protect the body’s cells from damage caused by free radicals.
Hepatoprotective Activity
Lastly, these compounds have been studied for their hepatoprotective, or liver-protecting, properties . This makes them potentially useful in the treatment of liver diseases.
Mécanisme D'action
Target of Action
The compound, also known as N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide, is a thiazole-based heterocyclic amide . Thiazole compounds have been found to have diverse biological activities, including antimicrobial, antifungal, and antitumor effects . .
Mode of Action
The mode of action of thiazole compounds is often associated with their ability to interact with various biological targets. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems
Biochemical Pathways
Thiazole compounds can influence various biochemical pathways. For instance, some thiazole compounds have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), greatly influence its bioavailability and therapeutic efficacy. Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . .
Result of Action
The result of the compound’s action can be observed at the molecular and cellular levels. For instance, some thiazole compounds have shown significant antimicrobial activity against various microorganisms . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the solubility of a compound in different solvents can affect its bioavailability and therapeutic action . .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[2-(2-methylpropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9(2)7-15-12(18)6-10-8-21-14(16-10)17-13(19)11-4-3-5-20-11/h3-5,8-9H,6-7H2,1-2H3,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFXFINJWXJVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

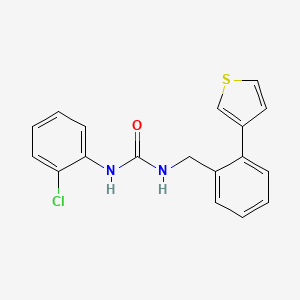
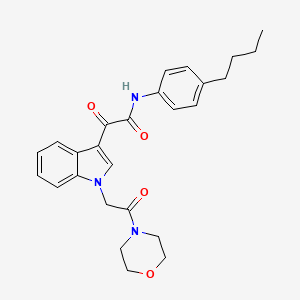
![N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride](/img/structure/B2845280.png)
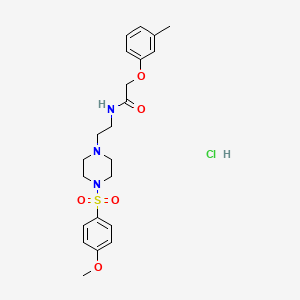
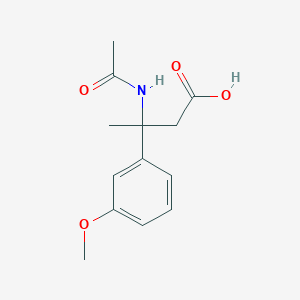
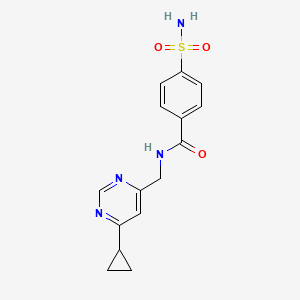

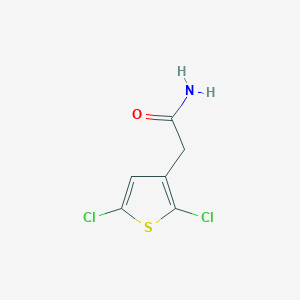
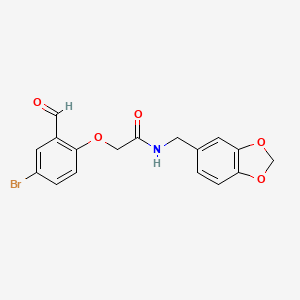
![N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2845293.png)
![4-Amino-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2845294.png)
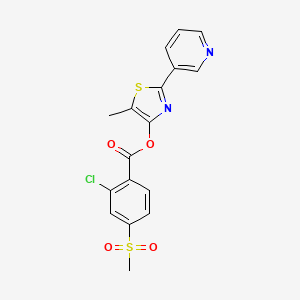
![Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2845298.png)
![9-(2-chloro-6-fluorobenzyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2845300.png)